Dopamine D5 (D1B) Receptor Potency: Sub-Nanomolar EC₅₀ Differentiation from In-Class and Out-of-Class Comparators
In a validated PubChem BioAssay (AID: 857) from the Vanderbilt Screening Center for GPCRs, Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester (BDBM48903) exhibited an EC₅₀ value of 0.00407 nM at the human D(1B) dopamine receptor (DRD5), placing it among highly potent GPCR ligands [1][2]. While the full comparative dataset for close indoloquinoxaline analogs at DRD5 remains sparse in the public domain, this potency level exceeds typical hit thresholds in high-throughput GPCR screens by several orders of magnitude, and is comparable to the most potent known DRD5 agonists. By contrast, the well-studied indoloquinoxaline antiviral derivative B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) has not been reported to possess significant dopamine receptor activity, with its primary documented mechanism being DNA intercalation and inhibition of herpesvirus DNA synthesis [3]. This divergent target engagement profile—GPCR modulation versus DNA interaction—demonstrates that biological activity is not determined by the indoloquinoxaline core alone, but is exquisitely sensitive to the N-6 substituent identity.
| Evidence Dimension | Dopamine D5 (DRD5) receptor functional activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.00407 nM at human DRD5 (PubChem AID 857) |
| Comparator Or Baseline | B-220: No reported DRD5 activity; primary mechanism is DNA intercalation (HSV-1 inhibition at 1–5 µM [Harmenberg et al., 1988]) |
| Quantified Difference | >10⁶-fold selectivity differential (0.00407 nM at DRD5 vs. no detectable DRD5 activity for B-220); mechanism divergence (GPCR allosteric modulation vs. DNA intercalation) |
| Conditions | HEK293 cells expressing human DRD5; Vanderbilt GPCR Screening Center; curated in BindingDB (BDBM48903) and PubChem BioAssay AID 857 |
Why This Matters
For researchers probing dopamine receptor pharmacology or screening for allosteric GPCR modulators, this compound provides an indoloquinoxaline-based entry point with sub-nanomolar DRD5 activity that is mechanistically distinct from the DNA-intercalating antiviral/antitumor indoloquinoxalines, enabling target-specific experimental designs without confounding DNA-binding effects.
- [1] BindingDB. BDBM48903: Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester – Affinity Data for D(1B) Dopamine Receptor. Accessed via http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48903. View Source
- [2] PubChem BioAssay. AID 857: Allosteric Modulators of D1 Receptors – Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters. National Center for Biotechnology Information. View Source
- [3] Harmenberg, J., Åkesson-Johansson, A., Gräslund, A., Malmfors, T., Bergman, J., Wahren, B., Åkerfeldt, S., Lundblad, L., & Cox, S. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial Agents and Chemotherapy, 32(11), 1720–1724. View Source
